4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxybenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The imine group can interact with nucleophiles in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)methyl]imino]methyl}phenol
- 4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}aniline
Uniqueness
4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenolic and imine groups allow for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethoxyphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-15-6-3-11(7-16(15)21-2)9-18-10-12-8-13(17)4-5-14(12)19/h3-8,10,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUXMGMDHKBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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